molecular formula C23H18N4OS B2691346 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-22-9

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2691346
CAS RN: 899735-22-9
M. Wt: 398.48
InChI Key: UKTRJIHGZRWHTE-UHFFFAOYSA-N
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Description

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

  • Heterocyclic Compounds Synthesis: Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters as precursors for various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives. These methodologies highlight the potential for synthesizing complex molecules that could be structurally related or have similar reactivity to 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, suggesting its utility in creating novel heterocyclic compounds (Mohareb et al., 2004).

Antimicrobial and Antitumor Applications

  • Antituberculosis Activity: A study on thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the query chemical, demonstrated significant activity against Mycobacterium tuberculosis, indicating the potential for developing new antituberculosis agents (Jeankumar et al., 2013).
  • Anticancer Activity: Complexes of similar thiazolyl benzenesulfonamide derivatives have shown promising in vitro cytotoxicity against human breast cancer cell lines, suggesting a potential avenue for cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

Agricultural Chemistry

  • Insecticidal Activity: The synthesis of heterocycles incorporating a thiadiazole moiety and their evaluation as insecticidal agents against the cotton leafworm demonstrates the potential agricultural applications of chemicals within the same family as 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (Fadda et al., 2017).

Advanced Material Synthesis

  • Functional Polymers: Research into the functionalization of polymers through thiol-ene coupling, utilizing protected thiols for grafting various side groups onto polymers, showcases the potential for using similar compounds in the development of functional materials (David & Kornfield, 2008).

properties

IUPAC Name

4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-17-6-5-8-20-21(17)26-23(29-20)27(15-19-7-3-4-13-25-19)22(28)18-11-9-16(14-24)10-12-18/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTRJIHGZRWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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